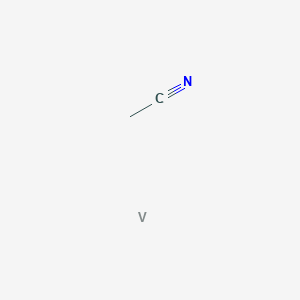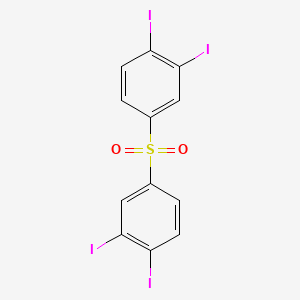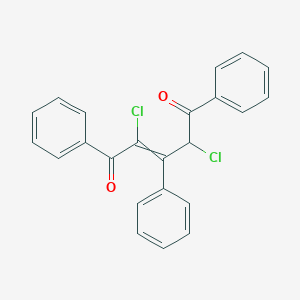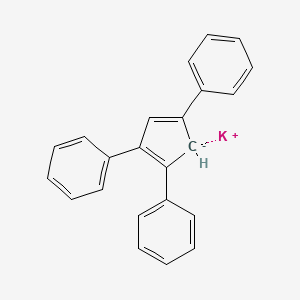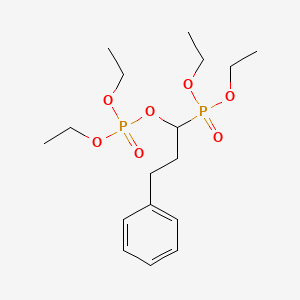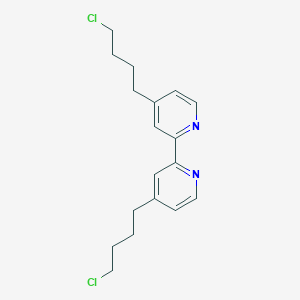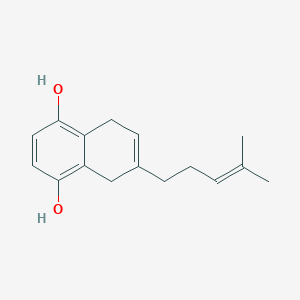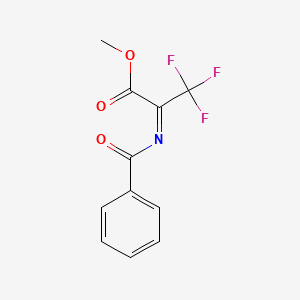
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylimino group, a trifluoromethyl group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of acyl chlorides or acid anhydrides in the presence of alcohols. These methods are preferred for large-scale production due to their efficiency and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzoylimino group can be oxidized under specific conditions to form various oxidation products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Water and a strong acid catalyst such as hydrochloric acid.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Oxidation: Various benzoylimino derivatives.
Substitution: Trifluoromethyl-substituted products.
Applications De Recherche Scientifique
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl propanoate: A simpler ester with similar properties but lacks the benzoylimino and trifluoromethyl groups.
Ethyl benzoate: Contains a benzoyl group but differs in its ester and alkyl groups.
Benzyl 2-methylpropanoate: Similar in structure but with different functional groups.
Uniqueness
Propanoic acid, 2-(benzoylimino)-3,3,3-trifluoro-, methyl ester stands out due to its combination of a benzoylimino group, a trifluoromethyl group, and a methyl ester group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
132145-24-5 |
|---|---|
Formule moléculaire |
C11H8F3NO3 |
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
methyl 2-benzoylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H8F3NO3/c1-18-10(17)8(11(12,13)14)15-9(16)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
AEARDNWRJGFLQS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



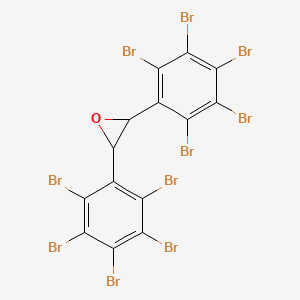



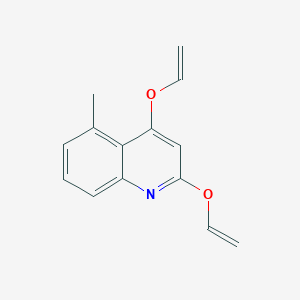
-lambda~5~-phosphane](/img/structure/B14278566.png)
